An In-depth Technical Guide to the Physical Properties of 2-Fluoro-1,1-dimethyl-ethylamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-1,1-dimethyl-ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (CAS RN: 112433-51-9). Due to a notable lack of comprehensive experimental data in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics of novel amine hydrochloride salts. These methodologies are intended to serve as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities.
Core Physical Properties
A summary of the available physical and chemical properties for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is presented below. It is critical to note that much of the quantitative data originates from chemical supplier databases and has not been independently verified in peer-reviewed scientific literature.
| Property | Value | Source |
| Chemical Formula | C₄H₁₁ClFN | Guidechem[1] |
| Molecular Weight | 127.59 g/mol | Guidechem[1] |
| CAS Number | 112433-51-9 | Guidechem[1] |
| Appearance | Colorless crystalline solid | Guidechem[1] |
| Boiling Point | 143.7°C at 760 mmHg | Guidechem[1] |
| Flash Point | 40.7°C | Guidechem[1] |
| Calculated LogP | 2.19550 | Guidechem[1] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental procedures for determining the melting point, solubility, and pKa of an amine hydrochloride salt, such as 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology:
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Sample Preparation: A small quantity of the dry crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is utilized.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rapid rate initially to determine an approximate melting range.
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The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2°C per minute) starting from approximately 20°C below the estimated melting point.
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The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range constitutes the melting point.
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Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in drug development, including formulation and biological testing.
Methodology:
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Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dichloromethane, and ethyl acetate.
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Procedure for Qualitative Assessment:
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To a test tube containing 1 mL of the solvent, a small, pre-weighed amount of the compound (e.g., 1 mg) is added.
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The mixture is vortexed or agitated vigorously for a set period (e.g., 1 minute).
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Visual inspection is used to determine if the solid has dissolved completely. If it has, the compound is considered soluble at that concentration. If not, it is classified as sparingly soluble or insoluble.
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Procedure for Quantitative Assessment (e.g., in Aqueous Media):
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An excess amount of the compound is added to a known volume of water in a sealed container.
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The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The suspension is then filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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pKa Determination
The acid dissociation constant (pKa) is a crucial parameter for predicting the ionization state of a compound at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated amine (BH+) and the free amine (B).
Methodology: Potentiometric Titration
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Sample Preparation: A precise amount of the amine hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration:
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A calibrated pH electrode is immersed in the solution.
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A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
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After each addition of the titrant, the solution is stirred, and the pH is recorded once a stable reading is achieved.
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Data Analysis:
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A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
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The equivalence point is determined from the inflection point of the titration curve.
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The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized to the free amine.
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Spectral Data
No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride are readily available in the scientific literature. Chemical databases may offer predicted spectra, which can be a useful preliminary tool but should not be a substitute for experimental verification.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized amine hydrochloride salt.
Caption: A logical workflow for the comprehensive characterization of a novel amine hydrochloride.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature to suggest that 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride has any specific biological activity or is involved in any signaling pathways. As a simple fluorinated amine, it is primarily of interest as a potential building block in medicinal chemistry and materials science. Any biological effects would need to be determined through dedicated screening and pharmacological studies. Therefore, a signaling pathway diagram is not applicable at this time.



